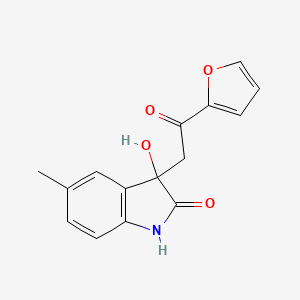

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one

描述

This compound belongs to the indolin-2-one family, characterized by a bicyclic structure with a lactam ring. The specific substitutions at the 3-position include a hydroxy group and a 2-(furan-2-yl)-2-oxoethyl side chain, while the 5-position is methyl-substituted. This structural configuration confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl group) and π-π interactions (via the furan and indole rings).

属性

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUDBGBOWDNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of furan using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Indolinone Core Formation: The indolinone core can be synthesized via cyclization reactions involving appropriate aniline derivatives and acylating agents.

Coupling Reactions: The final step involves coupling the furan ring with the indolinone core through a series of condensation reactions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .

化学反应分析

Types of Reactions

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives.

科学研究应用

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one has several scientific research applications:

作用机制

The mechanism of action of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Aromatic Moieties: The furan-2-yl group in the target compound (vs. benzodioxol in or thiophene in ) influences electronic properties. Benzodioxol () introduces steric bulk and may improve metabolic resistance due to its fused ring system, whereas thiophene () offers stronger π-π stacking interactions in crystal lattices.

Halogen Substitutions :

Hydroxy and Oxoethyl Groups :

- The 3-hydroxy-2-oxoethyl side chain is conserved across many analogs (e.g., ). This moiety contributes to hydrogen-bond networks, critical for crystallinity and solubility.

生物活性

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one, also known as a furan derivative, has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This compound is a part of a larger class of indole-based derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula for this compound is with a molecular weight of approximately 271.27 g/mol. The structural characteristics include a furan ring and an indolinone moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing furan and indole structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one.

Antimicrobial Activity

Studies have demonstrated that furan derivatives possess notable antimicrobial properties. Specifically, compounds similar to 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one have shown efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibition of growth | |

| Escherichia coli | Significant antibacterial effect | |

| Staphylococcus aureus | Effective against Gram-positive bacteria |

Anticancer Potential

The anticancer activity of indole derivatives has been extensively studied. Research indicates that 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest: Compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction: They may trigger apoptotic pathways, promoting programmed cell death in malignant cells.

- Targeting Specific Pathways: Some studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Indole Derivatives: A study published in MDPI demonstrated that indole-linked thiazoles exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights: Molecular dynamics simulations revealed that certain indole derivatives interact with target proteins primarily through hydrophobic contacts, emphasizing the importance of structural features for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。